N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

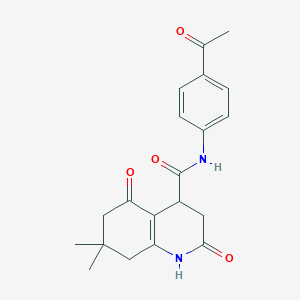

N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic carboxamide derivative characterized by a fused octahydroquinoline scaffold with two ketone groups (2,5-dioxo) and a 7,7-dimethyl substitution. The carboxamide moiety at position 4 is linked to a 4-acetylphenyl group, introducing a polar acetyl functionality.

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C20H22N2O4/c1-11(23)12-4-6-13(7-5-12)21-19(26)14-8-17(25)22-15-9-20(2,3)10-16(24)18(14)15/h4-7,14H,8-10H2,1-3H3,(H,21,26)(H,22,25) |

InChI Key |

NLUZQSHNQGGMGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be achieved through a multi-step process. One common method involves the Michael addition of aromatic alcohols to maleimides. This reaction typically requires a base such as pyridine or triethylamine and is conducted in solvents like ethanol or dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The choice of reagents and solvents is also optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a 4-oxo-1,4-dihydroquinoline core with other derivatives reported in the literature, but its substituents and stereoelectronic properties distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural Comparison with Key Analogous Compounds

Key Observations:

Core Modifications: Unlike the saturated octahydroquinoline core of the target compound, analogs such as 47 and 52 retain a planar 1,4-dihydroquinoline scaffold, which may influence aromatic interactions with biological targets .

The 4-acetylphenyl carboxamide group offers hydrogen-bonding capability, contrasting with the hydrophobic adamantyl (compounds 47, 52) or aryl (compound 67) substituents .

Functional Group Impact: Thione (compound 47) vs. ketone (target compound): Thione groups increase lipophilicity but may reduce metabolic stability compared to ketones .

Table 2: Comparative Physicochemical Data (Selected Analogs)

Note: Data for the target compound are unavailable in the provided literature.

Biological Activity

N-(4-acetylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the various aspects of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Chemical Formula : C_{19}H_{22}N_{2}O_{4}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.

- Gene Expression Alteration : The compound may influence the expression of genes related to cell growth and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : In vitro studies have shown that it may induce apoptosis in cancer cell lines.

- Neuroprotective Effects : Some findings indicate potential neuroprotective effects in models of neurodegeneration.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound effectively induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.

Case Study: Neuroprotective Effects

In a model of Alzheimer’s disease using transgenic C. elegans, the compound was shown to mitigate memory impairment induced by amyloid-beta peptides. The treatment improved learning and memory functions without notable hepatotoxicity at tested doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.